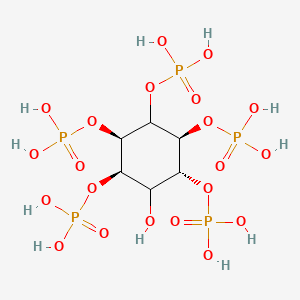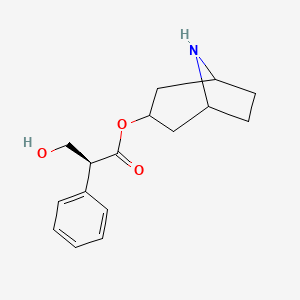
Norhyoscyamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norhyoscyamine is a monocarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathway Studies
- Metabolic Origin in Tropane Alkaloid Pathway: Norlittorine and norhyoscyamine, identified in Datura innoxia, were studied for their metabolic origin in the tropane alkaloid pathway. This research is crucial for optimizing the production of hyoscyamine and scopolamine in D. innoxia hairy root cultures. Isotopic labeling experiments indicated that norlittorine and norhyoscyamine are produced under stress conditions by conversion of littorine and hyoscyamine, suggesting a detoxification mechanism in cells overproducing tropane alkaloids (Al Balkhi et al., 2012).
Pharmacological Studies
- Involvement in Antidepressant Effects: Research on tricyclic antidepressants (TCAs), which may include norhyoscyamine-related compounds, has shown their therapeutic effects in treating depression. Studies like "Transplacental transfer of amitriptyline and nortriptyline in isolated perfused human placenta" and others explore the pharmacokinetics and effects of TCAs in various contexts, contributing to our understanding of how norhyoscyamine-related compounds might function in medical treatments (Heikkinen et al., 2001).
Eigenschaften
Produktname |
Norhyoscyamine |
|---|---|
Molekularformel |
C16H21NO3 |
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
8-azabicyclo[3.2.1]octan-3-yl (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C16H21NO3/c18-10-15(11-4-2-1-3-5-11)16(19)20-14-8-12-6-7-13(9-14)17-12/h1-5,12-15,17-18H,6-10H2/t12?,13?,14?,15-/m1/s1 |
InChI-Schlüssel |
ATKYNAZQGVYHIB-MLGYPOCJSA-N |
Isomerische SMILES |
C1CC2CC(CC1N2)OC(=O)[C@H](CO)C3=CC=CC=C3 |
SMILES |
C1CC2CC(CC1N2)OC(=O)C(CO)C3=CC=CC=C3 |
Kanonische SMILES |
C1CC2CC(CC1N2)OC(=O)C(CO)C3=CC=CC=C3 |
Synonyme |
noratropine noratropine (3(S)-endo)-isomer noratropine ethanedioate (2:1) salt, endo-(+-)-isomer norhyoscyamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



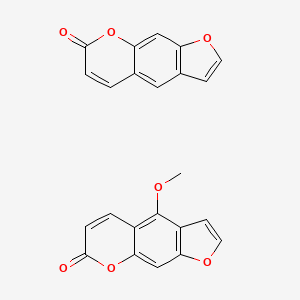



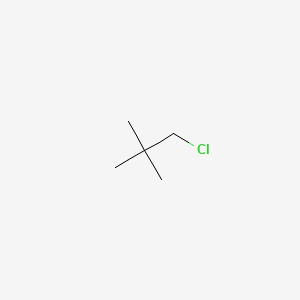
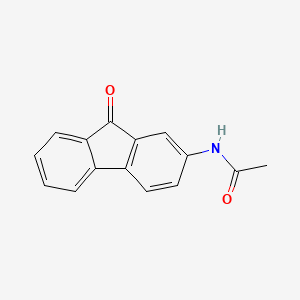

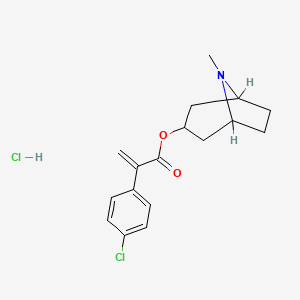
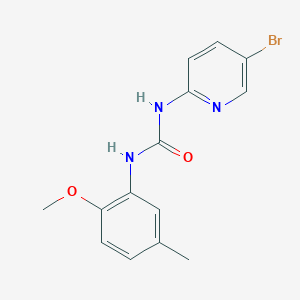
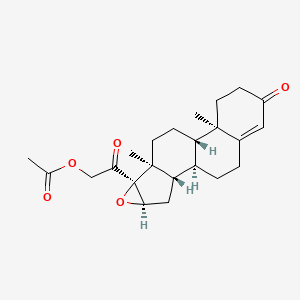

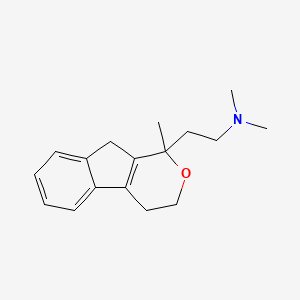
![8-benzoyl-2-(1,2-dihydroxyhex-3-enyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B1207499.png)
